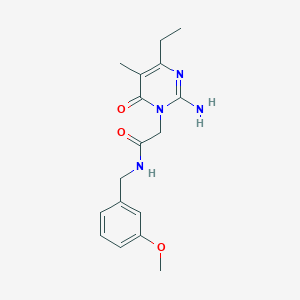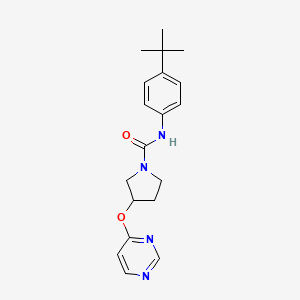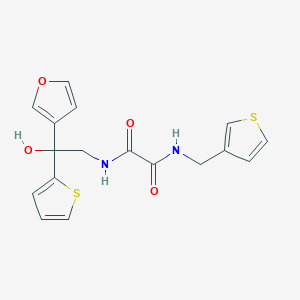
N1-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(thiophen-3-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(thiophen-3-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C17H16N2O4S2 and its molecular weight is 376.45. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(thiophen-3-ylmethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(thiophen-3-ylmethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques
The research on compounds related to N1-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(thiophen-3-ylmethyl)oxalamide has involved various synthetic techniques aimed at creating functionalized polyheterocyclic compounds. For example, a study demonstrated a photoinduced direct oxidative annulation technique that allowed the synthesis of highly functionalized 1-(5-hydroxynaphtho[2,1-b]furan-4-yl)ethanones without the need for transition metals or oxidants. This method highlighted the phenomenon of excited-state intramolecular proton transfer (ESIPT) in the resulting compounds (Zhang et al., 2017).
Heteroaromatic Synthesis
Heteroaromatic compounds, including those with furan and thiophene moieties, have been synthesized through various innovative methods. The decarboxylative Claisen rearrangement reactions have been utilized to yield 2,3-disubstituted heteroaromatic products, showcasing the versatility of these compounds in synthesizing complex molecular structures (Craig et al., 2005).
Photophysical Properties
Compounds incorporating furan and thiophene units have also been studied for their photophysical properties. For instance, phenothiazine derivatives with furan as a conjugated linker demonstrated improved solar energy-to-electricity conversion efficiency in dye-sensitized solar cells, highlighting the impact of conjugated linkers on device performance (Kim et al., 2011).
Material Science Applications
In the field of material science, bis(2-(3,4-ethylenedioxy)thienyl)-based monomers have been synthesized and characterized for their potential in creating electrochromic conducting polymers. These studies have shown that such compounds can form polymers with low redox switching potentials and stable conducting states, which are crucial for various electronic applications (Sotzing et al., 1996).
Catalytic Activity
Research has also delved into the catalytic properties of related compounds. N,N'-Bis(furan-2-ylmethyl)oxalamide, a bidentate ligand, has been found to effectively promote Cu-catalyzed N-arylation of anilines and cyclic secondary amines, showcasing its utility in coupling a broad range of (hetero)aryl bromides with various amines (Bhunia et al., 2017).
properties
IUPAC Name |
N'-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-N-(thiophen-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c20-15(18-8-12-4-7-24-10-12)16(21)19-11-17(22,13-3-5-23-9-13)14-2-1-6-25-14/h1-7,9-10,22H,8,11H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBYKVCXSJZLLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C(=O)NCC2=CSC=C2)(C3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(thiophen-3-ylmethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

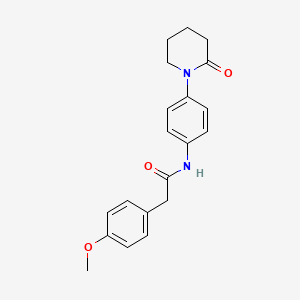
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2877358.png)
![5-Bromo-2h-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2877359.png)

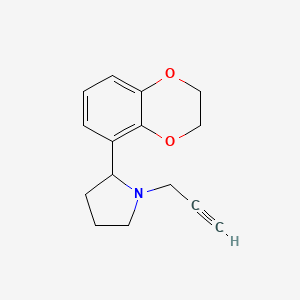
![1-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]-2-(pyridin-4-yl)azepane](/img/structure/B2877363.png)


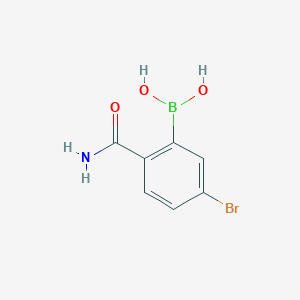

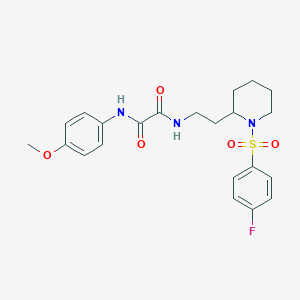
![N-(3-chloro-4-methylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2877372.png)
